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Introduction

Proteasome 20S Subunit Alpha 4 (PSMA4) is an essential protein that forms a core component
of the 20S proteasome complex.[1][2] This complex is the catalytic core of the 26S
proteasome, the primary machinery for non-lysosomal protein degradation in eukaryotic cells.
[3] The proteasome plays a critical role in cellular homeostasis by breaking down misfolded,
damaged, or unneeded proteins, thereby regulating numerous cellular processes including the
cell cycle, signal transduction, and antigen presentation.[2][4] PSMA4, as one of the seven
alpha subunits, is integral to forming the heptameric alpha rings that control substrate entry into
the proteasome's catalytic chamber.[4]

Generating a PSMA4 knockout mouse model provides an invaluable tool for investigating the
in-vivo consequences of disrupted proteasome function. Such a model can elucidate the role of
PSMAA4 in development, health, and disease, and serve as a platform for studying pathologies
linked to impaired protein degradation and for the development of novel therapeutic strategies.

This document provides detailed protocols for generating and validating a PSMA4 knockout
mouse model using two primary methodologies: CRISPR/Cas9-mediated genome editing and
homologous recombination in embryonic stem (ES) cells.

Strategy Selection: CRISPR/Cas9 vs. Homologous
Recombination
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The choice between CRISPR/Cas9 and traditional homologous recombination depends on

factors like speed, cost, desired precision, and available resources. CRISPR/Cas9 is a faster

and more direct method, while homologous recombination allows for more complex allele

modifications.[5][6][7][]
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The Role of PSMAA4 in the Ubiquitin-Proteasome

System

PSMAA4 is a structural subunit of the 20S proteasome core, which associates with 19S

regulatory particles to form the 26S proteasome. This complex recognizes and degrades
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Caption: Role of PSMA4 within the 26S Proteasome complex.

Section 1: CRISPRI/Cas9-Mediated Knockout Mouse

Generation

This method involves the direct delivery of CRISPR-Cas9 reagents into mouse zygotes to

generate targeted mutations.[5]

Experimental Workflow: CRISPR/Cas9 Method
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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: sgRNA Design and Synthesis for PSMA4

¢ Target Selection: Obtain the mouse Psma4 genomic sequence from NCBI or Ensembl.
Identify a critical exon early in the coding sequence. Targeting an early exon is more likely to
result in a null allele due to frameshift mutations.
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» sgRNA Design: Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential
20-nucleotide sgRNA sequences within the target exon.[6] These tools predict on-target
efficiency and potential off-target sites. Select 2-3 sgRNAs with high predicted efficiency and
low off-target scores. A common target motif is 5'-N(20)NGG-3' for S. pyogenes Cas9.

Synthesis: Synthesize the selected sgRNAs using an in vitro transcription kit (e.g.,
MEGAshortscript T7 Kit) or order commercially synthesized sgRNAs for higher purity.

» Validation (Optional but Recommended): Test the cleavage efficiency of the synthesized
sgRNAs in a mouse cell line using a T7 Endonuclease | or similar mismatch cleavage assay.

Protocol 1.2: Zygote Microinjection

e Animal Preparation: Superovulate female mice (e.g., C57BL/6N strain) with hormone
injections (PMSG followed by hCG) and mate them with stud males.

Zygote Collection: Harvest fertilized zygotes from the oviducts of the superovulated females.

Injection Mix Preparation: Prepare the microinjection mix containing Cas9 mRNA (or protein)
and the validated sgRNA(S) in an appropriate injection buffer.[5] A typical concentration is
100 ng/pL for Cas9 mRNA and 50 ng/pL for sgRNA.

Microinjection: Under a microscope, inject the mix into the cytoplasm or pronucleus of the
collected zygotes.[6][7]

Culture: Culture the injected embryos overnight to the two-cell stage.

Protocol 1.3: Founder Identification and Germline
Transmission
o Embryo Transfer: Transfer the viable two-cell embryos into the oviducts of pseudopregnant

surrogate female mice.[6]

o Birth and Weaning: Pups (FO founders) are typically born 19-21 days after transfer. Wean
and ear-tag the pups at ~3 weeks of age.
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o Genotyping: Collect a small tail or ear biopsy for genomic DNA extraction. Use PCR
amplification of the target region followed by Sanger sequencing or a mismatch cleavage
assay to identify founders carrying mutations (indels).

o Breeding: Mate founder mice with confirmed mutations to wild-type mice to test for germline
transmission of the knockout allele.

o F1 Analysis: Genotype the F1 offspring to confirm the transmission of the specific allele from
the FO founder. Heterozygous F1 mice can then be intercrossed to generate homozygous
PSMA4 knockout mice.

Section 2: Homologous Recombination in
Embryonic Stem (ES) Cells

This traditional method involves modifying the target gene in pluripotent ES cells, which are
then used to create a chimeric mouse.[14][15]

Experimental Workflow: Homologous Recombination
Method
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Caption: Workflow for generating knockout mice via homologous recombination.
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Protocol 2.1: Targeting Vector Design

o Gene Structure Analysis: Obtain the genomic structure of the mouse Psma4 gene.
e Vector Design: Design a replacement-type targeting vector. The vector should contain:

o 5"and 3' Homology Arms: Several kilobases (kb) of genomic sequence flanking the target
exon(s) to be deleted.

o Positive Selection Cassette: A drug resistance gene, such as neomycin (neo), flanked by
FRT sites. This replaces the target exon(s).

o Negative Selection Cassette: A gene like thymidine kinase (tk) placed outside the
homology arms to select against random integration.

e Vector Construction: Use standard molecular cloning techniques to assemble the targeting
vector. Linearize the vector before electroporation.

Protocol 2.2: ES Cell Electroporation and Selection

e ES Cell Culture: Culture mouse ES cells on a layer of mitotically inactivated mouse
embryonic fibroblasts (MEFs) or in feeder-free conditions with LIF.

o Electroporation: Harvest ES cells and electroporate them with the linearized targeting vector.
[16] Common parameters are 230-250 V and 500 pF.[16][17]

e Drug Selection: Plate the electroporated cells and begin positive-negative selection after 24-
48 hours.[10]

o Positive Selection: Add G418 (for the neo cassette) to the culture medium to select for
cells that have incorporated the vector.

o Negative Selection: Add Ganciclovir to select against cells with random vector integration
(which would retain the tk cassette).

o Clone Picking: After 7-10 days of selection, individual drug-resistant colonies will be visible.
Pick these colonies and expand them in 96-well plates.
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Protocol 2.3: Screening and Chimera Generation

e Screening: Screen the expanded ES cell clones to identify those with the correct
homologous recombination event. This is typically a two-step process:

o PCR Screening: Use PCR with one primer inside the selection cassette and one primer in
the genomic DNA outside the homology arm to quickly identify potentially positive clones.
[10]

o Southern Blot Confirmation: Confirm the PCR-positive clones using Southern blotting to
verify the correct targeting event and rule out additional random integrations.[11]

o Blastocyst Injection: Inject the confirmed ES cell clones into blastocysts from a donor mouse
(e.g., from an albino C57BL/6-c(Brd) strain to easily visualize chimerism if the ES cells are
from an agouti strain like 129).[18]

o Chimera Generation: Transfer the injected blastocysts to pseudopregnant females. The
resulting offspring will be chimeras, composed of cells from both the host blastocyst and the
injected ES cells.

» Germline Transmission: Breed high-percentage male chimeras with wild-type females.
Agouti-colored offspring (if using the 129/B6 system) indicate germline transmission of the
ES cell genome. Genotype these offspring to confirm the presence of the knockout allele.[18]

Section 3: Model Validation and Characterization
Protocol 3.1: Genotyping by PCR

This protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and
homozygous (-/-) mice. A three-primer PCR strategy is often employed.

e Primer Design:
o Forward Primer (Fwd): Binds to the genomic region upstream of the deleted exon.
o Wild-Type Reverse Primer (WT-Rev): Binds within the deleted exon.

o Mutant Reverse Primer (Mut-Rev): Binds within the selection cassette.
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» PCR Reaction: Perform PCR on genomic DNA from tail biopsies.
o Gel Electrophoresis: Separate the PCR products on an agarose gel.
o Wild-type (+/+): Will only show a band from the Fwd and WT-Rev primers.
o Homozygous (-/-): Will only show a band from the Fwd and Mut-Rev primers.

o Heterozygous (+/-): Will show both the wild-type and mutant bands.[19]

Genotype Fwd + WT-Rev Product Fwd + Mut-Rev Product
Wild-Type (+/+) Present Absent
Heterozygous (+/-) Present Present
Homozygous (-/-) Absent Present

Protocol 3.2: Validation by Southern Blot

Southern blotting provides definitive confirmation of correct gene targeting.[10][11]

e Genomic DNA Digestion: Digest ~10-15 pg of genomic DNA from wild-type, heterozygous,
and homozygous mice with a suitable restriction enzyme. The enzyme should cut outside the
targeting region.

o Gel Electrophoresis: Separate the digested DNA on a large agarose gel.[20]
o Transfer: Transfer the DNA from the gel to a nylon membrane.

» Probe Hybridization: Design a probe that binds to a region outside the homology arms. Label
the probe (e.g., with 32P) and hybridize it to the membrane.

o Detection: Wash the membrane and expose it to X-ray film. The wild-type and knockout
alleles will produce different-sized bands due to the deletion of the target exon and insertion
of the selection cassette.
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Protocol 3.3: Confirmation of Protein Knockout by
Western Blot

This protocol confirms the absence of the PSMA4 protein in knockout animals.[21]

Protein Extraction: Isolate total protein from relevant tissues (e.qg., liver, spleen, brain) of wild-
type, heterozygous, and homozygous mice.

o Quantification: Determine protein concentration using a BCA or Bradford assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 ug) by SDS-polyacrylamide gel
electrophoresis.

o Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Primary Antibody: Incubate the membrane with a primary antibody specific for PSMA4
overnight at 4°C.

o Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Loading Control: Re-probe the membrane with an antibody for a housekeeping protein
(e.g., GAPDH, B-actin) to ensure equal protein loading.

o Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands
using an imaging system.[22] The band corresponding to PSMA4 should be present in wild-
type samples and absent in homozygous knockout samples.

Phenotypic Analysis

Once the PSMA4 knockout model is validated, a comprehensive phenotypic analysis should be
performed. This can involve a tiered approach starting with general health and progressing to
more specific tests.[23] Large-scale programs like the International Mouse Phenotyping
Consortium (IMPC) provide standardized pipelines for assessing various physiological
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systems, including cardiovascular, metabolic, neurological, and immunological functions.[24]
[25] Given the fundamental role of the proteasome, a PSMA4 knockout may be embryonically
lethal, which would require the analysis of heterozygous mice and timed embryo dissections.
[14][26]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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